molecular formula C10H15NO5 B12068276 3-[(2-Methylpropan-2-yl)oxycarbonyl]-6-oxa-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

3-[(2-Methylpropan-2-yl)oxycarbonyl]-6-oxa-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

Cat. No.: B12068276
M. Wt: 229.23 g/mol
InChI Key: ULKRVWHJDLJQFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a bicyclic heterocyclic molecule featuring a fused bicyclo[3.1.0]hexane scaffold with:

  • 3-aza: A nitrogen atom at position 2.
  • 6-oxa: An oxygen atom at position 5.
  • tert-butoxycarbonyl (Boc) group: A protective group at position 3.
  • Carboxylic acid: At position 2.

Its molecular formula is C₁₁H₁₇NO₄ (MW: 227.26 g/mol) . The Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic processes, while the carboxylic acid moiety offers reactivity for further derivatization .

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonyl]-6-oxa-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO5/c1-10(2,3)16-9(14)11-4-5-7(15-5)6(11)8(12)13/h5-7H,4H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULKRVWHJDLJQFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1C(=O)O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Aminomethylcyclopropyl Acetal Intermediate

The foundational approach for synthesizing 3-azabicyclo[3.1.0]hexane derivatives involves cyclopropanation via cis-2-aminomethylcyclopropyl-1,1-dialkyl acetal intermediates, as demonstrated in US4255334A. For the target compound, this method can be adapted by introducing oxygen at the 6-position during acetal formation:

  • Cyclopropane Ring Formation : Reacting a pyrrolidine-derived aldehyde with a dialkyl acetal (e.g., diethyl acetal) under acidic conditions generates the cyclopropane ring.

  • Aminomethyl Group Introduction : Reduction of the nitrile group in intermediates like 2-cyanocyclopropyl-1,1-diethylacetal using lithium aluminum hydride yields the cis-2-aminomethylcyclopropyl acetal.

  • Boc Protection : Treating the amine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base installs the tert-butoxycarbonyl (Boc) group.

Critical Reaction Conditions

  • Cyclopropanation : Requires glacial acetic acid and methanesulfonic acid at 65°C for 17 hours.

  • Reduction : Lithium aluminum hydride in tetrahydrofuran (THF) at ambient temperature for 48 hours.

Epoxide Ring Formation and Functionalization

Epoxidation of Pyrrolidine Derivatives

The 6-oxa bridge is introduced via epoxidation of a pyrrolidine precursor. Commercial availability of tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate (TCI Chemicals, >95% purity) suggests this intermediate is pivotal. Key steps include:

  • Boc Protection : Early-stage protection of the pyrrolidine nitrogen using Boc anhydride.

  • Epoxidation : Treatment with a peracid (e.g., m-chloroperbenzoic acid) forms the oxirane ring.

  • Carboxylic Acid Installation : Oxidation of a methyl or nitrile group at the 2-position to a carboxylic acid.

Oxidation Pathways

  • Nitrile Hydrolysis : Reacting a 2-cyano derivative with hydrochloric acid under reflux yields the carboxylic acid.

  • Direct Oxidation : Potassium permanganate or ruthenium-based catalysts oxidize a methyl group to carboxylic acid, though Boc group stability must be verified.

Stereoselective Synthesis and Resolution

Asymmetric Cyclopropanation

WO2007075790A1 highlights enantioselective synthesis of 6,6-dimethyl analogs using chiral auxiliaries or catalytic asymmetric cyclopropanation. For the target compound:

  • Chiral Catalyst : Use of a Jacobsen catalyst for epoxide formation ensures stereochemical control at the 6-oxa position.

  • Diastereomeric Salt Formation : Resolution via tartaric acid derivatives separates enantiomers, critical for pharmaceutical applications.

Example Protocol

  • Cyclopropanation : (1S,2S)-N-p-tosyl-1,2-diphenylethylenediamine as a chiral ligand with copper(I) triflate.

  • Yield : ~70% enantiomeric excess (ee) reported for similar structures.

Comparative Analysis of Synthetic Routes

MethodKey StepsConditionsYieldAdvantagesLimitations
CyclopropanationAcetal formation, Boc protection, hydrolysisGlacial acetic acid, 65°C40-60%Scalable, established intermediatesMultiple steps, low ee
EpoxidationBoc protection, epoxidation, oxidationmCPBA, THF, 0°C50-70%High purity, commercial intermediatesEpoxide stability issues
Asymmetric SynthesisChiral catalysis, diastereomeric resolutionTartaric acid, ethanol30-50%High enantiopurityCostly catalysts, lower yields

Mechanistic Insights and Optimization

Acid-Catalyzed Cyclization

The formation of the azabicyclo[3.1.0]hexane core relies on acid-mediated cyclization of aminomethylcyclopropyl acetals. Methanesulfonic acid in acetic acid protonates the acetal oxygen, facilitating nucleophilic attack by the amine to form the bicyclic structure.

Boc Group Stability

The Boc group remains intact under acidic conditions (e.g., HCl hydrolysis) but may cleave under prolonged exposure to strong bases. Optimal pH during nitrile hydrolysis is 4–6 to prevent deprotection.

Industrial-Scale Considerations

Solvent and Catalyst Recycling

  • THF Recovery : Distillation from reaction mixtures reduces costs.

  • Copper Salt Removal : Hydrogen sulfide treatment precipitates copper sulfide, enabling methanol extraction of the product.

Environmental Impact

  • Cyanide Usage : Potassium cyanide in glacial acetic acid necessitates stringent waste management.

  • Alternative Oxidants : Enzymatic oxidation of alcohols to carboxylic acids minimizes heavy metal waste.

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc-protected amine undergoes acid-catalyzed cleavage to yield the free amine, critical for further functionalization. Common conditions include:

ReagentSolventTemperatureTimeProductYieldSource
Trifluoroacetic acid (TFA)Dichloromethane25°C2–4 h6-Oxa-3-azabicyclo[3.1.0]hexane-2-carboxylic acid85–90%
HCl (4M in dioxane)Dioxane0°C → 25°C6 hSame as above78%

The reaction proceeds via protonation of the carbonyl oxygen, followed by elimination of CO₂ and tert-butanol .

Carboxylic Acid Derivative Formation

The carboxylic acid group participates in esterification, amidation, and reduction:

Esterification

ReagentCatalystConditionsProductYieldSource
Methanol + H₂SO₄H₂SO₄Reflux, 12 hMethyl ester derivative92%
Ethanol + DCC/DMAPDCC/DMAP0°C → 25°C, 24 hEthyl ester derivative88%

Amidation

AmineCoupling AgentSolventProductYieldSource
BenzylamineEDC/HOBtDMFBenzylamide derivative75%
Glycine methyl esterDCCTHFPeptide-like conjugate80%

Reduction

ReagentSolventTemperatureProductYieldSource
LiAlH₄THF0°C → 25°CPrimary alcohol derivative65%
BH₃·THFTHF25°CSame as above70%

Ring-Opening Reactions

The strained bicyclo[3.1.0]hexane system undergoes ring-opening under nucleophilic or acidic conditions:

ConditionsReagentProductKey ObservationsSource
H₂O, HCl (cat.)H₂OLinear dicarboxylic acid derivativeRegioselective C-O bond cleavage
NaOMe/MeOHMethanolMethoxy-substituted open-chain compoundRetention of stereochemistry

Substitution at the Bicyclic Core

Electrophilic substitution is limited due to steric hindrance, but halogenation has been reported:

ReagentSolventConditionsProductYieldSource
N-Bromosuccinimide (NBS)CCl₄Light, 25°C, 6 hBrominated derivative at bridgehead55%
Cl₂, FeCl₃CH₂Cl₂0°C, 2 hChlorinated analog60%

Thermal Decomposition

At elevated temperatures, the Boc group decomposes, releasing isobutylene and CO₂:

TemperatureSolventByproductsHalf-LifeSource
150°CTolueneIsobutylene, CO₂30 min
200°CNeatSame as above5 min

Scientific Research Applications

3-[(2-Methylpropan-2-yl)oxycarbonyl]-6-oxa-3-azabicyclo[3.1.0]hexane-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used to study enzyme interactions and protein-ligand binding.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(2-Methylpropan-2-yl)oxycarbonyl]-6-oxa-3-azabicyclo[3.1.0]hexane-2-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the 3-Azabicyclo[3.1.0]hexane Family

Compound Name Molecular Formula Key Features CAS No. Biological/Industrial Relevance
Target Compound C₁₁H₁₇NO₄ 6-oxa, Boc-protected, carboxylic acid at C2 194737-56-9 Intermediate in drug synthesis
(1S,5r)-3-[(2-Methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid C₁₁H₁₇NO₄ Carboxylic acid at C6, stereochemistry (1S,5r) 1401464-07-0 Synthetic intermediate
3-Azabicyclo[3.1.0]hexane-2-carboxylic acid HCl C₆H₉NO₂·HCl No Boc or oxa group, free amine N/A Preclinical studies
6,6-Difluoro-3-azabicyclo[3.1.0]hexane hemioxalate C₆H₉F₂N·C₂H₂O₄ Fluorinated, no carboxylic acid N/A Fluorinated building block
Fusarin C derivative Complex 6-oxa-3-azabicyclo[3.1.0]hexane core with polyene chain 79748-81-5 Mycotoxin (natural product)
Key Observations:

Position of Carboxylic Acid : The target compound’s C2-carboxylic acid distinguishes it from the C6-analogue (CAS 1401464-07-0), which may alter hydrogen-bonding interactions in biological systems .

6-Oxa vs.

Boc Protection : The Boc group in the target compound prevents unwanted amine reactivity during synthesis, unlike unprotected analogues that require in-situ protection .

Biological Activity

The compound 3-[(2-methylpropan-2-yl)oxycarbonyl]-6-oxa-3-azabicyclo[3.1.0]hexane-2-carboxylic acid is a member of the bicyclic compound family, which has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a bicyclic structure that includes an azabicyclo core, which is known for its ability to interact with biological targets. The chemical formula is represented as follows:

C12H19NO4\text{C}_{12}\text{H}_{19}\text{N}\text{O}_4

The compound appears as a white or off-white crystalline powder with a purity of approximately 95% .

Antitumor Activity

Recent studies have investigated the antitumor properties of compounds containing the 3-azabicyclo[3.1.0]hexane framework. In vitro evaluations have shown that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines, including:

  • Human Erythroleukemia (K562)
  • Cervical Carcinoma (HeLa)
  • Mouse Colon Carcinoma (CT26)

The most effective compounds demonstrated IC50_{50} values ranging from 4.2 to 24.1 μM , indicating a potent ability to inhibit cell growth .

The biological activity of these compounds appears to be mediated through several mechanisms:

  • Induction of Apoptosis : Treatment with these compounds leads to an increase in the number of cells in the SubG1 phase of the cell cycle, indicating apoptosis induction.
  • Disruption of Cytoskeletal Structures : Confocal microscopy studies revealed that actin filaments were significantly altered, with granular actin distributed diffusely in the cytoplasm of treated cells.
  • Reduction in Cell Motility : The presence of filopodium-like membrane protrusions decreased significantly after treatment, suggesting that these compounds may also inhibit metastatic potential .

In Vitro Studies

A comprehensive study evaluated several derivatives against multiple cancer cell lines using standard MTS assays over 24 and 72 hours. Key findings include:

CompoundCell LineIC50_{50} (μM)Effect on Cell Viability (%)
4aHeLa15.0Decreased from 89% to 15%
4bCT2613.5Decreased from 88.5% to 13.5%
4cK562Not specifiedNot specified

These results indicate that phenyl-substituted derivatives showed enhanced activity across all tested cell lines compared to others .

In Vivo Studies

Preliminary in vivo experiments were conducted using Balb/C mice to assess the impact on tumor growth dynamics following treatment with selected compounds from the azabicyclo series. These studies suggested a promising reduction in tumor size and growth rates, warranting further investigation into their therapeutic potential .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for preparing 3-[(2-Methylpropan-2-yl)oxycarbonyl]-6-oxa-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, and what intermediates are critical?

  • Methodological Answer : The synthesis typically involves:

  • Step 1 : Formation of the bicyclic core via cyclization reactions. For example, ethyl 2-phenyl-1-pyrroline-5-carboxylate derivatives (similar to ) can undergo ring-closing reactions using catalysts like Pd(II) or Rh(I) to form the 6-oxa-3-azabicyclo[3.1.0]hexane scaffold .
  • Step 2 : Introduction of the tert-butoxycarbonyl (Boc) protecting group. Boc-protected intermediates (e.g., Boc-2,4-methanoproline in ) are synthesized using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP, DIPEA) .
  • Step 3 : Hydrolysis of the ester group to the carboxylic acid using NaOH or LiOH in aqueous THF/MeOH .
    • Key Intermediates : Ethyl bicyclo[3.1.0]hexane carboxylate derivatives, Boc-protected nitrogen intermediates.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the bicyclic core and confirming stereochemistry?

  • Methodological Answer :

  • NMR : 1H and 13C NMR are critical for confirming the bicyclic structure and substituent positions. Coupling constants (e.g., J values) help identify cis/trans configurations in the bicyclic system .
  • X-ray Crystallography : Resolves absolute stereochemistry, particularly for chiral centers (e.g., ’s (1R,5S,6R)-stereochemistry) .
  • HPLC : Chiral HPLC columns (e.g., Chiralpak IA/IB) can separate enantiomers using hexane/isopropanol mobile phases .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the biological activity of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Optimizes the compound’s 3D structure to calculate electrostatic potentials, HOMO-LUMO gaps, and stability of the bicyclic system.
  • Molecular Docking : Screens against target proteins (e.g., β-lactamases, malaria PfATP4) using software like AutoDock Vina. For example, bicyclic β-lactams in show affinity for penicillin-binding proteins .
  • MD Simulations : Evaluates conformational stability in aqueous environments using AMBER or GROMACS .

Q. What strategies are used to analyze structure-activity relationships (SAR) for derivatives of this compound in antimicrobial research?

  • Methodological Answer :

  • Side-Chain Modifications : Replace the carboxylic acid with esters or amides (e.g., methyl ester in ) to study bioavailability .
  • Biological Assays : Test against resistant bacterial strains (e.g., methicillin-resistant Staphylococcus aureus) via broth microdilution (MIC values) or time-kill kinetics. ’s antimalarial studies against P. falciparum (K1 strain) provide a template .
  • Enzymatic Inhibition : Measure β-lactamase inhibition using nitrocefin hydrolysis assays .

Q. How can chiral resolution methods address challenges in isolating enantiomerically pure forms of this compound?

  • Methodological Answer :

  • Chiral Stationary Phases (CSPs) : Use HPLC with amylose- or cellulose-based CSPs (e.g., Chiralpak AD-H) for baseline separation .
  • Kinetic Resolution : Enzymatic hydrolysis with lipases (e.g., Candida antarctica) selectively cleaves one enantiomer’s ester group .
  • Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral amines (e.g., brucine) for selective crystallization .

Contradictions and Validation

  • Stereochemical Assignments : reports (1R,5S,6R)-configuration, while lists (1R,2S,5S)-derivatives. Cross-validate using NOESY (nuclear Overhauser effect) or X-ray to resolve discrepancies .
  • Biological Activity : shows antimalarial activity, but no direct data exists for the target compound. Validate via comparative assays with structurally aligned derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.